3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-19-14-20(2)16-23(15-19)26(30)27-18-25(29-12-5-4-6-13-29)22-9-10-24-21(17-22)8-7-11-28(24)3/h9-10,14-17,25H,4-8,11-13,18H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEKNYDCRZHGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide , with CAS number 946362-58-9 , is a synthetic organic molecule notable for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 322.4 g/mol |
| Structure | Chemical Structure |
The compound is believed to exert its biological effects through various mechanisms, including:
- Inhibition of Nitric Oxide Synthase (nNOS) : Related compounds have shown selective inhibition of nNOS over other isoforms like eNOS and iNOS. This selectivity is crucial for developing treatments for conditions like neurodegenerative diseases where nNOS plays a role .
- Antimicrobial Activity : Some derivatives of tetrahydroquinoline structures demonstrate significant antibacterial and antifungal properties, suggesting that this compound may possess similar activities due to its structural features .
Research Findings
- In Vitro Studies : Preliminary studies indicate that the compound exhibits moderate to significant inhibitory activity against various bacterial strains. The lipophilicity of the compound correlates with its antimicrobial efficacy .
- Cholinesterase Inhibition : Compounds related to tetrahydroquinoline have shown potential as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. For example, certain derivatives have demonstrated IC50 values comparable to established drugs like physostigmine .
- Anti-Cancer Potential : Some studies suggest that similar compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The ability to induce apoptosis in cancer cells has been observed with related structures .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited better antibacterial activity, supporting the hypothesis that structural modifications can enhance biological activity .
Case Study 2: Neuroprotective Effects
Research on related compounds indicated neuroprotective effects through nNOS inhibition. In animal models, these compounds reduced neuronal damage and improved cognitive function in models of neurodegeneration. This suggests a potential therapeutic application for this compound in treating neurodegenerative disorders .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit tumor cell proliferation and induce apoptosis. For instance, a similar compound was evaluated for its anticancer properties, demonstrating effective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuroprotective effects. They may interact with neurotransmitter systems, potentially aiding in conditions like anxiety and depression. The piperidine moiety is particularly relevant as it can enhance binding affinity to neuroreceptors .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of related compounds through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide could be developed as a therapeutic agent for inflammatory diseases .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
